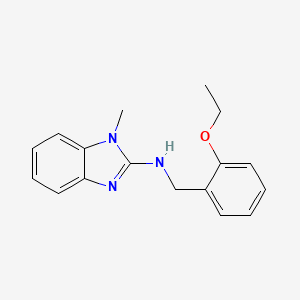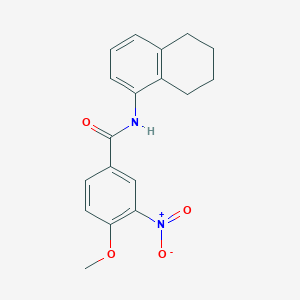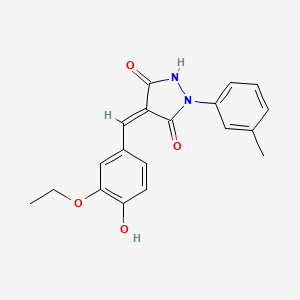![molecular formula C18H12N4O2S B5804368 2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide" belongs to a class of organic compounds known for their heterocyclic structure, which includes quinoline and thiazole rings. These structures are significant in medicinal chemistry due to their biological activities and applications in drug design.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic compounds and employing methods such as oxidative cyclization, condensation, and substitution reactions. For example, oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide has been used to synthesize novel quinoline derivatives with potential antibacterial activity (Joshi et al., 2011). These methods may be adapted for the synthesis of "this compound", utilizing appropriate starting materials and reaction conditions tailored to incorporate the specific thiazolyl and pyridinyl groups into the quinoline framework.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, with additional heterocyclic rings such as thiazole introducing further complexity. Crystallographic studies can provide detailed insights into the arrangement of these rings, intermolecular interactions, and the overall three-dimensional conformation of the compound. For instance, the crystal structure of related compounds has been elucidated using X-ray diffraction, revealing the stereochemistry and electronic distribution that could influence the compound's reactivity and biological activity (Guillon et al., 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives have been used in the development of antitumor drugs, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structure . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-9-12(11-5-1-2-6-13(11)20-16)17(24)22-18-21-15(10-25-18)14-7-3-4-8-19-14/h1-10H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJXNRJJJBASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)

acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)



![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
